2-Hydroxyglutaryl-1-coenzyme A
Overview
Description
2-Hydroxyglutaryl-1-coenzyme A is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyglutaric acid . This compound plays a significant role in various biochemical pathways, particularly in the metabolism of certain amino acids and fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyglutaryl-1-coenzyme A can be synthesized through enzymatic reactions involving specific dehydratases. For instance, 2-Hydroxyglutaryl-CoA dehydratase from Fusobacterium nucleatum is used to prepare this compound . The enzyme is purified using anion exchange chromatography, gel filtration, and chromatography on Blue-Sepharose . The activity of the enzyme is strictly dependent on the reductant Ti(III)citrate and is stimulated by ATP and MgCl2 .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyglutaryl-1-coenzyme A undergoes various biochemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the enzyme and conditions used.
Reduction: It can be reduced under specific conditions to yield different hydroxyacyl-CoA derivatives.
Substitution: It can participate in substitution reactions where functional groups are exchanged.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, MgCl2, and Ti(III)citrate . The reactions often occur under anaerobic conditions to prevent the enzyme from being inhibited by oxygen .
Major Products Formed
The major products formed from these reactions include various hydroxyacyl-CoA derivatives, which play crucial roles in metabolic pathways .
Scientific Research Applications
2-Hydroxyglutaryl-1-coenzyme A has several scientific research applications:
Chemistry: It is used to study enzyme mechanisms and metabolic pathways involving hydroxyacyl-CoA derivatives.
Medicine: Research involving this compound can provide insights into metabolic disorders related to amino acid and fatty acid metabolism.
Mechanism of Action
The mechanism of action of 2-Hydroxyglutaryl-1-coenzyme A involves its role as a substrate for specific dehydratases and transferases. These enzymes catalyze the conversion of this compound into other metabolites by facilitating the removal or addition of functional groups . The molecular targets include various enzymes involved in metabolic pathways, and the pathways involved are primarily related to amino acid and fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyglutaric acid: A functional parent of 2-Hydroxyglutaryl-1-coenzyme A.
Glutaryl-CoA: Another functional parent and a hydroxyacyl-CoA derivative.
Uniqueness
This compound is unique due to its specific role in the metabolism of certain microorganisms and its involvement in specialized biochemical pathways. Its ability to undergo various biochemical reactions under specific conditions makes it a valuable compound for research purposes .
Properties
IUPAC Name |
(4R)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N7O20P3S/c1-26(2,20(39)23(40)29-6-5-15(35)28-7-8-57-25(41)13(34)3-4-16(36)37)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(38)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,38-39H,3-10H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,14-,18-,19-,20+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRSBJZNLOYNNR-WZZMXTMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@@H](CCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N7O20P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920562 | |
Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-2-hydroxybutanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
897.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111769-66-5 | |
Record name | Coenzyme A, S-[5-hydrogen (2R)-2-hydroxypentanedioate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111769-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyglutaryl-1-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111769665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-2-hydroxybutanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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